molecular formula C12H16N2O2 B11886268 1-(3-Nitrophenyl)azepane CAS No. 887595-25-7

1-(3-Nitrophenyl)azepane

Cat. No.: B11886268
CAS No.: 887595-25-7
M. Wt: 220.27 g/mol
InChI Key: GZIFTZLAJWUXMD-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)azepane is a seven-membered nitrogen-containing heterocyclic compound It features a nitrophenyl group attached to the azepane ring, which is a saturated seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)azepane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the dearomative ring expansion of nitroarenes can be employed. This method involves the conversion of nitroarenes into singlet nitrenes under photochemical conditions, followed by hydrogenolysis to yield the azepane ring . Another method includes the use of palladium-catalyzed decarboxylation reactions, which proceed under mild conditions and produce azepane derivatives with high functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. specific industrial methods for this compound are not extensively documented in the literature.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)azepane undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitro group.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the azepane ring.

    Reduction: Amino derivatives of the azepane ring.

    Substitution: Various substituted phenyl azepane derivatives.

Scientific Research Applications

1-(3-Nitrophenyl)azepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)azepane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The azepane ring provides structural rigidity and can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Azepane: A saturated seven-membered ring containing one nitrogen atom, similar to 1-(3-Nitrophenyl)azepane but without the nitrophenyl group.

    Oxepane: A seven-membered ring containing one oxygen atom.

    Thiepane: A seven-membered ring containing one sulfur atom.

    Benzodiazepines: Compounds containing a fused benzene and diazepine ring system.

Uniqueness

This compound is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This functional group enhances the compound’s reactivity and allows for diverse chemical modifications. Additionally, the azepane ring provides a versatile scaffold for the development of bioactive molecules and advanced materials .

Properties

CAS No.

887595-25-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(3-nitrophenyl)azepane

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-7-5-6-11(10-12)13-8-3-1-2-4-9-13/h5-7,10H,1-4,8-9H2

InChI Key

GZIFTZLAJWUXMD-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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